molecular formula C19H22N2O4S B2946772 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide CAS No. 690245-60-4

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide

Cat. No.: B2946772
CAS No.: 690245-60-4
M. Wt: 374.46
InChI Key: FUACTKNZLGWOQY-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine-1-carbonyl group This can be achieved through the reaction of pyrrolidine with a suitable carbonylating agent under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used as a chemical intermediate in the production of various materials, including polymers and coatings. Its unique properties may enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism by which 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide

  • 3-Methoxy-N-(3-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide

  • 3-Methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide

Uniqueness: 3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)benzyl)benzenesulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its methoxy group and pyrrolidine ring contribute to its reactivity and binding affinity, distinguishing it from similar compounds.

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Properties

IUPAC Name

3-methoxy-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-5-4-6-18(13-17)26(23,24)20-14-15-7-9-16(10-8-15)19(22)21-11-2-3-12-21/h4-10,13,20H,2-3,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUACTKNZLGWOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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